Product packaging for 3-[(3,4-Dimethylcyclohexyl)oxy]azetidine(Cat. No.:)

3-[(3,4-Dimethylcyclohexyl)oxy]azetidine

Cat. No.: B13069065
M. Wt: 183.29 g/mol
InChI Key: PNDQZMNHVBJWGT-UHFFFAOYSA-N
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Description

Significance of Four-Membered Nitrogen Heterocycles in Contemporary Chemical Research

Four-membered nitrogen heterocycles, particularly azetidines, are recognized as "privileged" scaffolds in medicinal chemistry. rsc.org Their incorporation into molecular structures can significantly influence physicochemical properties such as solubility, lipophilicity, and metabolic stability. This has led to their presence in a number of biologically active compounds and approved pharmaceuticals. The rigid nature of the azetidine (B1206935) ring can also provide a well-defined orientation for substituents, which is crucial for optimizing interactions with biological targets. nih.gov

Beyond pharmaceuticals, azetidines serve as versatile intermediates in organic synthesis. magtech.com.cn Their strained ring system can be strategically opened to access a variety of functionalized acyclic amines, or they can be used as templates for the construction of more complex heterocyclic systems.

Intrinsic Strain and Reactivity of Azetidine Ring Systems

The defining feature of the azetidine ring is its significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain arises from the deviation of the bond angles from the ideal tetrahedral angle of 109.5 degrees. While this inherent strain makes azetidines more reactive than their five-membered (pyrrolidine) or six-membered (piperidine) counterparts, they are notably more stable and easier to handle than the highly reactive three-membered aziridines. rsc.org

This intermediate level of ring strain is the key to their unique reactivity. The strain can be harnessed to drive ring-opening reactions under specific conditions, often catalyzed by Lewis or Brønsted acids, allowing for the regioselective introduction of nucleophiles. magtech.com.cnacs.org This "strain-release" reactivity provides a powerful tool for synthetic chemists to construct complex molecular architectures. rsc.org

Structural Elucidation Challenges in Complex 3-Substituted Azetidines

The synthesis of novel, complex 3-substituted azetidines like 3-[(3,4-Dimethylcyclohexyl)oxy]azetidine necessitates rigorous structural confirmation. The substitution at the 3-position, especially with a bulky and conformationally flexible group like a dimethylcyclohexyl ring, can introduce significant complexity to spectroscopic data.

Advanced analytical techniques are indispensable for unambiguous characterization. High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation. One-dimensional (¹H and ¹³C) and two-dimensional (such as COSY, HSQC, and HMBC) NMR experiments are employed to establish the connectivity of all atoms within the molecule. For nitrogen-containing heterocycles like azetidines, ¹⁵N NMR spectroscopy can provide valuable information about the electronic environment of the nitrogen atom. nih.gov In cases of stereoisomerism, which is inherent to a molecule like this compound with multiple chiral centers, more advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy may be required to determine the relative stereochemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21NO B13069065 3-[(3,4-Dimethylcyclohexyl)oxy]azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

3-(3,4-dimethylcyclohexyl)oxyazetidine

InChI

InChI=1S/C11H21NO/c1-8-3-4-10(5-9(8)2)13-11-6-12-7-11/h8-12H,3-7H2,1-2H3

InChI Key

PNDQZMNHVBJWGT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C)OC2CNC2

Origin of Product

United States

Synthetic Methodologies for 3 3,4 Dimethylcyclohexyl Oxy Azetidine and Analogous Azetidine Ethers

Strategic Approaches to Azetidine (B1206935) Ring Construction

One of the most fundamental and widely used methods for constructing the azetidine ring is through intramolecular cyclization involving a nucleophilic substitution reaction. magtech.com.cnu-tokyo.ac.jp This strategy typically employs a precursor molecule containing an amine nucleophile and a leaving group positioned three carbon atoms away (at the γ-position). The reaction proceeds via an intramolecular SN2 mechanism, where the amine attacks the electrophilic carbon, displacing the leaving group and forming the cyclic structure.

Common precursors for this method are γ-amino alcohols or γ-haloamines. wikipedia.org In the case of γ-amino alcohols, the hydroxyl group must first be converted into a better leaving group, such as a tosylate, mesylate, or triflate, to facilitate the cyclization. u-tokyo.ac.jpnih.gov The choice of base and solvent is critical to promote the intramolecular reaction over competing intermolecular pathways. This method is highly versatile and allows for the synthesis of azetidines with various substitution patterns, depending on the structure of the starting linear precursor. organic-chemistry.org For the synthesis of 3-oxy-azetidines, the precursor would be a 2-substituted-3-aminopropan-1-ol derivative, where the oxygen functionality is already in place.

Table 1: Examples of Azetidine Synthesis via Intramolecular Nucleophilic Substitution

Precursor Leaving Group Reaction Conditions Product Yield (%) Reference
3-Amino-1-chloropropane Cl K₂CO₃, H₂O, Microwave Azetidine 54% u-tokyo.ac.jp
1-(Tosylamino)-3-iodopropane I NaOMe, MeOH 1-Tosylazetidine quant. u-tokyo.ac.jp

Cycloaddition reactions provide a convergent and atom-economical pathway to the azetidine core. magtech.com.cn The most prominent among these is the aza Paternò–Büchi reaction, which is a [2+2] photocycloaddition between an imine and an alkene. researchgate.netrsc.org This reaction is arguably one of the most efficient methods for synthesizing functionalized azetidines. rsc.org Modern advancements often utilize visible-light photocatalysis, where an iridium or similar transition-metal catalyst absorbs light and transfers energy to one of the reactants (typically the alkene or an oxime derivative), promoting the cycloaddition under mild conditions. springernature.comchemrxiv.orgresearchgate.net This approach has been shown to tolerate a wide range of functional groups. springernature.comchemrxiv.org

The reaction can be performed intermolecularly or intramolecularly. rsc.orgspringernature.com The choice of substrates, photocatalyst, and reaction conditions can influence the yield and stereoselectivity of the resulting azetidine product. While direct formation of a 3-oxy substituted azetidine can be challenging, the functional group tolerance of these reactions allows for the use of substrates that can be later converted to the desired ether.

Table 2: Visible-Light-Mediated [2+2] Photocycloaddition for Azetidine Synthesis

Imine Component Alkene Component Photocatalyst Yield (%) Reference
2-Isoxazoline-3-carboxylate Styrene fac-[Ir(dFppy)₃] up to 99% springernature.comrsc.org
Oxime ether 4-Methoxystyrene Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ 94% chemrxiv.org

A widely employed two-step strategy for azetidine synthesis involves the initial construction of an azetidin-2-one, commonly known as a β-lactam, followed by the reduction of its amide carbonyl group. magtech.com.cnu-tokyo.ac.jp The β-lactam ring is a highly valuable synthetic intermediate, and numerous methods exist for its synthesis, most notably the Staudinger reaction, which is a [2+2] cycloaddition between a ketene (B1206846) and an imine. mdpi.comresearchgate.netnih.gov

To synthesize precursors for 3-oxy-azetidines, an alkoxy- or aryloxy-substituted ketene (e.g., generated from an alkoxyacetyl chloride) can be reacted with an imine. mdpi.com This provides a 3-oxy-azetidin-2-one, often with high stereocontrol. mdpi.comnih.gov The subsequent reduction of the carbonyl group to a methylene (B1212753) (CH₂) group is typically achieved using powerful reducing agents such as borane (B79455) (BH₃), lithium aluminium hydride (LiAlH₄), or various hydroalanes. researchgate.netacs.org The choice of reducing agent is crucial to ensure the selective reduction of the amide without cleaving the strained four-membered ring.

Table 3: Synthesis of Azetidines via Reduction of β-Lactams

β-Lactam Precursor Reducing Agent Product Yield (%) Reference
1,4-Diphenylazetidin-2-one AlH₂Cl 1,4-Diphenylazetidine 95% acs.org
1-Benzyl-4-phenylazetidin-2-one AlH₃ 1-Benzyl-4-phenylazetidine 94% acs.org

Modern synthetic chemistry has increasingly turned to C-H activation strategies to build molecular complexity efficiently. rsc.org The formation of azetidine rings can be achieved through palladium-catalyzed intramolecular amination of unactivated C-H bonds. organic-chemistry.orgrsc.org This approach typically involves a linear amine substrate tethered to a directing group, such as a picolinamide. organic-chemistry.org The directing group coordinates to the palladium catalyst, bringing it into proximity with a specific C-H bond (typically at the γ-position). The catalyst then mediates the cleavage of the C-H bond and the formation of a new carbon-nitrogen bond, closing the ring to form the azetidine. rsc.orgnih.gov

This method is powerful for its ability to functionalize otherwise inert C-H bonds, offering a novel disconnection for the azetidine ring. The reaction conditions, including the choice of catalyst, ligand, and oxidant, are critical for achieving high yields and selectivity. rsc.orgacs.org The synthesis of complex azetidines is possible by choosing appropriately substituted starting materials. nih.gov

Strain-release-driven reactions provide a unique and powerful method for synthesizing functionalized azetidines. rsc.org This strategy utilizes highly strained precursors, such as 1-azabicyclo[1.1.0]butanes, which contain a high degree of ring strain. acs.orgrsc.org The release of this strain provides a strong thermodynamic driving force for reactions that open the bicyclic system to form a more stable, functionalized azetidine ring. thieme-connect.com

In a key example of this approach, 1-azabicyclo[1.1.0]butane can be generated in situ and trapped with a boronic ester. acs.org The resulting intermediate boronate complex undergoes a 1,2-migration, driven by strain release, to furnish a homologated 3-substituted azetidinyl boronic ester. acs.orgthieme-connect.com This product can then be further functionalized. This methodology is notable for its modularity, allowing for the introduction of a wide variety of substituents at the 3-position of the azetidine ring with high stereospecificity. acs.orgnih.gov

The azetidine ring can also be constructed through the transformation of other heterocyclic systems. A notable example is the intramolecular aminolysis of epoxides (oxiranes). nih.gov In this approach, a precursor molecule containing both an amine and an epoxide ring, such as a 3,4-epoxy amine, is treated with a catalyst.

Lanthanide(III) triflates, such as La(OTf)₃, have been shown to be excellent catalysts for promoting the regioselective intramolecular ring-opening of cis-3,4-epoxy amines. nih.gov The amine nucleophile attacks one of the epoxide carbons (C3), leading to a 4-exo-tet cyclization that forms the azetidine ring and generates a 3-hydroxyazetidine derivative. nih.gov This method is highly effective for producing 3-hydroxyazetidines, which are ideal precursors for compounds like 3-[(3,4-Dimethylcyclohexyl)oxy]azetidine via subsequent etherification. Another related strategy involves the one-carbon ring expansion of aziridines to azetidines, for example, through a springernature.commdpi.com-Stevens rearrangement of an aziridinium (B1262131) ylide. chemrxiv.org

Table 4: Azetidine Synthesis via La(OTf)₃-Catalyzed Aminolysis of cis-3,4-Epoxy Amines

Epoxy Amine Substrate Reaction Conditions Product Yield (%) Reference
N-Benzyl-2,3-epoxy-4-aminobutane derivative La(OTf)₃ (5 mol%), DCE, reflux 1-Benzyl-3-hydroxyazetidine derivative 81% nih.gov
N-(4-Methoxybenzyl)-2,3-epoxy-4-aminobutane derivative La(OTf)₃ (5 mol%), DCE, reflux 1-(4-Methoxybenzyl)-3-hydroxyazetidine derivative 85% nih.gov

Metal-Mediated Cyclizations (e.g., Titanium(IV)-Mediated Approaches)

Metal-mediated reactions offer powerful tools for the construction of complex heterocyclic scaffolds from simple precursors. Titanium(IV)-mediated approaches, in particular, have been developed for the synthesis of N-unsubstituted azetidines from oxime ethers. nih.govresearchgate.net This methodology operates through a proposed Kulinkovich-type mechanism where a titanacyclopropane intermediate is generated in situ from a titanium(IV) source and a Grignard reagent or a terminal olefin. nih.gov This titanacyclopropane acts as a 1,2-aliphatic dianion equivalent. researchgate.net

The key step involves the insertion of this reactive titanium intermediate into the 1,2-dielectrophilic oxime ether. This process ultimately leads to the formation of the four-membered N-heterocyclic ring in a single step. nih.gov This transformation is particularly valuable as it furnishes structurally diverse and previously unreported NH-azetidines, often in moderate yields. researchgate.net The reaction is notable for its ability to construct spirocyclic azetidines, demonstrating its utility in generating complex three-dimensional structures. nih.govresearchgate.net

Table 1: Examples of Titanium(IV)-Mediated Synthesis of Spirocyclic NH-Azetidines

Starting Oxime Ether Grignard Reagent Product Yield (%)
Cyclohexanone (B45756) O-benzyl oxime EtMgBr 1-Aza-spiro[3.5]nonane 55
Cyclopentanone O-benzyl oxime EtMgBr 1-Aza-spiro[3.4]octane 62
4-tert-Butylcyclohexanone O-benzyl oxime EtMgBr 7-tert-Butyl-1-aza-spiro[3.5]nonane 48

Data is representative of the types of transformations discussed in the literature. nih.govresearchgate.net

Formation of the Azetidine-Ether Linkage

The formation of the ether bond between the azetidine ring and the alkyl or aryl substituent is a critical step in the synthesis of compounds like this compound. Several classical and modern methods are employed to achieve this transformation.

A conventional and widely used method for forming the azetidine-ether linkage is the alkylation of an azetidinol (B8437883) precursor, which is analogous to the Williamson ether synthesis. rsc.orgpnu.ac.ir This SN2 reaction typically involves the deprotonation of a suitably N-protected azetidin-3-ol (B1332694) using a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then displaces a leaving group (e.g., halide or sulfonate) from an electrophilic partner, in this case, a derivative of 3,4-dimethylcyclohexane.

This approach is effective for primary and some secondary alkyl halides. pnu.ac.ir However, the use of strong bases and reactive alkylating agents may not be compatible with all functional groups, and competing elimination reactions can occur with sterically hindered secondary and tertiary alkyl halides. rsc.orgpnu.ac.ir

To circumvent the limitations of using strong bases and alkyl halides, Brønsted acid-catalyzed methods have been developed for the synthesis of azetidine ethers. rsc.orgrsc.org This approach allows for the direct coupling of an N-protected 3-aryl-azetidin-3-ol with a variety of alcohols. rsc.org The Brønsted acid catalyst selectively activates the tertiary benzylic alcohol of the azetidinol, facilitating the formation of a carbocation intermediate. rsc.org This intermediate is then trapped by a nucleophilic alcohol, such as 3,4-dimethylcyclohexanol (B1209688), to form the desired ether product while keeping the azetidine ring intact. rsc.org

This method avoids harsh basic conditions and expands the scope of the reaction by leveraging diverse alcohol libraries. rsc.org Moderate to high yields have been reported for reactions with primary alcohols, and the reaction also proceeds with secondary alcohols, albeit sometimes in lower yields. rsc.org

Table 2: Brønsted Acid-Catalyzed Synthesis of N-Cbz-3-PMP-Azetidine Ethers

Alcohol Product Yield (%)
Methanol 75
Ethanol 81
n-Propanol 85
Isopropanol 57
Cyclohexanol 47
Methoxyethanol 52

Data adapted from studies on N-Cbz 3-(p-methoxyphenyl)-azetidin-3-ol. rsc.org

As discussed in the context of ring formation, certain metal-mediated strategies can concurrently form the azetidine ring and establish a precursor to the ether linkage. The titanium(IV)-mediated synthesis from oxime ethers is a prime example. nih.govresearchgate.net In this reaction, the oxygen atom of the final azetidine-ether linkage originates from the oxime ether starting material. nih.gov The reaction couples the oxime ether with an organometallic reagent (via the titanacyclopropane intermediate) to directly generate the N-unsubstituted azetidine ring. nih.govresearchgate.net While the initial product is an NH-azetidine, the methodology demonstrates the incorporation of an ether-like functional group (the oxime ether) during the cyclization process. Subsequent modification of the oxime-derived moiety could, in principle, lead to the desired ether structure.

Stereoselective Synthesis of this compound

The synthesis of this compound presents significant stereochemical challenges. The 3,4-dimethylcyclohexyl moiety contains multiple stereocenters, and the azetidine ring possesses a stereocenter at the C3 position. Controlling the relative stereochemistry between these centers (diastereoselectivity) is crucial for accessing specific isomers.

Achieving diastereoselective control during the formation of the azetidine ring is a key strategy for synthesizing stereochemically pure substituted azetidines. The stereochemical outcome of the cyclization is often dictated by the geometry of the acyclic precursor and the reaction mechanism. nih.gov

For instance, iodine-mediated cyclization of specific homoallyl amines proceeds via a 4-exo trig pathway to deliver cis-2,4-disubstituted azetidines with high diastereoselectivity. nih.govresearchgate.net Similarly, regio- and diastereoselective methods have been developed for the synthesis of trans-3-(hydroxymethyl)-2-arylazetidines from oxiranylmethyl-substituted benzylamines. acs.org In these cases, the existing stereochemistry or substitution pattern of the starting material directs the formation of a specific diastereomer upon ring closure. nih.govacs.org

In the context of this compound, if the ether linkage is formed prior to cyclization, the bulky and stereochemically defined (3,4-dimethylcyclohexyl)oxy group can influence the facial selectivity of the ring-closing step, leading to a preferred diastereomer. The choice of cyclization strategy—be it metal-mediated, intramolecular SN2, or another method—will ultimately determine the degree and sense of diastereoselective control. frontiersin.orgacs.org

Enantioselective Approaches to Chiral Azetidine Scaffolds

The construction of enantiopure azetidine rings, particularly those substituted at the 3-position, is a significant area of synthetic chemistry. birmingham.ac.uk These strained four-membered heterocycles are valuable building blocks in medicinal chemistry. nih.gov A variety of methods have been developed to access these chiral scaffolds, generally falling into categories such as cyclization of acyclic precursors, functionalization of existing rings, and cycloaddition reactions.

One powerful strategy involves the asymmetric functionalization of achiral azetine precursors. For instance, a highly enantioselective copper-catalyzed boryl allylation of N-protected azetines can install two new stereogenic centers at the C-2 and C-3 positions with high efficiency and stereocontrol. acs.org This method provides access to 2,3-disubstituted azetidines which can be further manipulated to yield the desired 3-hydroxyazetidine.

Another prominent approach is the catalytic asymmetric synthesis starting from acyclic precursors. Copper(I) catalysis with a chiral sabox ligand has been successfully employed in the [3+1]-cycloaddition of silyl-protected enoldiazoacetates with imido-sulfur ylides. nih.gov This method yields chiral 2-azetine-carboxylates, which can be stereoselectively hydrogenated to furnish tetrasubstituted azetidines. nih.gov Although this provides access to substituted azetidines, modifications would be required to install a hydroxyl group at the C-3 position.

Organocatalysis also offers robust methods for creating chiral heterocyclic systems. researchgate.net While direct asymmetric synthesis of 3-hydroxyazetidines via organocatalysis is less common, related methodologies for other strained rings and functional groups are well-established, suggesting potential applicability. Chiral azetidine-derived ligands themselves have been used to induce asymmetry in various reactions, highlighting the importance of this structural motif in asymmetric synthesis. birmingham.ac.ukbham.ac.uk

The synthesis of the direct precursor, chiral N-protected 3-hydroxyazetidine, can often be achieved through the reduction of a corresponding 3-oxoazetidine (azetidin-3-one). The enantioselective synthesis of these ketones is therefore a key challenge. Alternatively, resolution of racemic 3-hydroxyazetidine or synthesis from the chiral pool provides viable, albeit sometimes less elegant, routes to the enantiopure material.

MethodCatalyst/ReagentPrecursorProduct TypeStereocontrolRef
Boryl Allylation Cu/BisphosphineAzetine2,3-Disubstituted AzetidineHigh Enantioselectivity acs.org
[3+1] Cycloaddition Copper(I)/Chiral SaboxEnoldiazoacetate2-Azetine-carboxylateHigh Enantioselectivity nih.gov
N-Alkylation/Cyclization LiHMDSN-allyl amino diol derivativeFused/Bridged AzetidineSubstrate Controlled nih.gov
Williamson Ether Synthesis KOtButert-butyl 3-hydroxyazetidine-1-carboxylate3-(Benzyloxy)azetidineRetention of Stereochemistry scintica.com

Management of Stereocenters on the Dimethylcyclohexyl Moiety

The 3,4-dimethylcyclohexyl moiety contains two adjacent stereocenters (C-3 and C-4), leading to the possibility of multiple diastereomers (e.g., cis and trans isomers) and enantiomers. The precise control over both the relative and absolute stereochemistry of these methyl groups is critical for defining the final compound's properties.

Organocatalytic domino or cascade reactions have emerged as a powerful tool for the asymmetric synthesis of complex cyclohexane (B81311) derivatives from simple acyclic precursors. nih.gov For example, a one-pot Michael–Michael–1,2-addition sequence, catalyzed by a chiral amino-squaramide, can generate highly substituted cyclohexanes bearing multiple contiguous stereocenters with excellent diastereoselectivity (>30:1 dr) and enantioselectivity (96–99% ee). nih.gov By choosing appropriate starting materials, this strategy can be adapted to install the desired 3,4-dimethyl substitution pattern.

Another strategy involves diastereoselective annulation reactions. Base-catalyzed Michael-aldol domino reactions between β-keto esters and trisubstituted Michael acceptors can produce fully functionalized cyclohexanones with excellent diastereoselectivity. nih.gov Similarly, cascade double Michael reactions have been shown to yield highly substituted cyclohexanones with good control over the relative stereochemistry of the substituents. beilstein-journals.orgnih.gov The resulting cyclohexanone can then be stereoselectively reduced to the corresponding 3,4-dimethylcyclohexanol, and the ketone functionality provides a handle for further functionalization or separation of diastereomers if needed.

The stereocontrolled synthesis of polysubstituted cyclohexanes is a well-established field, often leveraging fundamental reactions like the Diels-Alder reaction to set the initial relative stereochemistry. researchgate.net For 1,2-disubstituted systems like 3,4-dimethylcyclohexane, the cis and trans isomers can exist as enantiomeric pairs (for the trans) or as a meso compound (for the cis, depending on the substitution pattern). libretexts.org Synthetic routes must therefore be designed to selectively produce a single desired stereoisomer. This often involves either using a chiral catalyst or starting from a chiral precursor. Subsequent reduction of a corresponding cyclohexanone or hydrogenation of a cyclohexene (B86901) derivative using stereodirecting auxiliaries or catalysts are common methods to finalize the stereochemistry of the alcohol group.

MethodCatalyst/ReagentKey TransformationStereocontrol AchievedRef
Organocatalytic Cascade Chiral Amino-squaramide / DBUMichael-Michael-1,2-AdditionHigh dr (>30:1) and ee (96-99%) nih.gov
Domino Reaction DBUMichael-AldolHigh dr (>20:1) nih.gov
Cascade Reaction aq. KOH / TBABDouble Michael AdditionExcellent Diastereoselectivity beilstein-journals.orgnih.gov
Diels-Alder Reaction Thermal/Lewis Acid[4+2] CycloadditionHigh Diastereoselectivity (endo/exo) researchgate.net

Mechanistic Investigations of Synthetic Routes to 3 3,4 Dimethylcyclohexyl Oxy Azetidine

Reaction Mechanism Elucidation for Azetidine (B1206935) Ring-Forming Steps

The construction of the strained azetidine ring is a pivotal step in the synthesis of 3-[(3,4-Dimethylcyclohexyl)oxy]azetidine. Several synthetic strategies can be envisaged for this transformation, with intramolecular cyclization being a prominent approach. A common method involves the intramolecular nucleophilic substitution of a γ-amino alcohol derivative.

A plausible synthetic precursor would be a compound containing both the amino and a suitable leaving group at a 1,3-distance, such as N-protected 1-amino-3-halo-propan-2-ol or a derivative thereof. The cyclization is typically base-promoted, proceeding via an intramolecular SN2 mechanism. The nitrogen atom, acting as the nucleophile, attacks the carbon atom bearing the leaving group, leading to the formation of the four-membered ring.

Table 1: Plausible Precursors for Azetidine Ring Formation via Intramolecular SN2 Cyclization

Precursor StructureLeaving Group (X)BasePlausible Mechanism
N-Protected-1-amino-3-halopropane-Cl, -Br, -INaH, K2CO3Intramolecular SN2
N-Protected-1-amino-propane-3-ol-OTs, -OMsNaH, KOtBuIntramolecular SN2

Another sophisticated method for azetidine ring formation is the Lanthanide-catalyzed intramolecular aminolysis of epoxides. For the synthesis of a 3-hydroxyazetidine precursor, a cis-3,4-epoxy amine could be employed. The use of a Lewis acid catalyst, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3), activates the epoxide ring towards nucleophilic attack by the tethered amine. frontiersin.orgnih.gov Computational studies on similar systems have shown that the catalyst coordinates to the epoxide oxygen, facilitating a highly regioselective ring-opening at the C-3 position by the internal amine nucleophile. frontiersin.org This 4-exo-tet cyclization is favored, leading to the formation of the azetidine ring. frontiersin.org The transition state for this reaction involves a coordinated lanthanum complex, which dictates the regioselectivity of the aminolysis. frontiersin.org

A palladium-catalyzed intramolecular C(sp³)–H amination represents a more modern approach. rsc.org In this type of reaction, a directing group, often a picolinamide, positions a palladium catalyst in proximity to a C-H bond at the γ-position relative to the nitrogen atom. rsc.org The catalytic cycle would involve C-H activation, followed by oxidative amination and reductive elimination to form the azetidine ring. rsc.org Mechanistic studies suggest the involvement of a Pd(IV) intermediate. rsc.org

Detailed Mechanistic Pathways of Ether Bond Formation

The formation of the ether bond between the 3-hydroxyazetidine precursor and the 3,4-dimethylcyclohexanol (B1209688) is most commonly achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on the other reaction partner.

In the context of synthesizing this compound, two main pathways can be considered:

Alkylation of 3-hydroxyazetidine: An N-protected 3-hydroxyazetidine can be deprotonated with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to form the corresponding alkoxide. This alkoxide then reacts with a 3,4-dimethylcyclohexyl halide or sulfonate (e.g., tosylate, mesylate) in an SN2 reaction to form the desired ether. The reaction mechanism involves the backside attack of the azetidine alkoxide on the electrophilic carbon of the cyclohexane (B81311) derivative, leading to inversion of stereochemistry at that center if it is chiral.

Alkylation with 3-iodoazetidine (B8093280): Alternatively, an N-protected 3-iodoazetidine can be used as the electrophile, which then reacts with the sodium or potassium salt of 3,4-dimethylcyclohexanol. The mechanism is again an SN2 displacement at the C-3 position of the azetidine ring.

A more recent method that could be applicable is the Brønsted acid-catalyzed alkylation. rsc.org In this approach, a tertiary alcohol on the azetidine ring could be activated by a Brønsted acid, leading to the formation of a stabilized carbocationic intermediate. rsc.org This intermediate would then be trapped by 3,4-dimethylcyclohexanol to form the ether linkage. rsc.org The reaction is often reversible. rsc.org

Table 2: Mechanistic Pathways for Ether Bond Formation

NucleophileElectrophileCatalyst/BaseMechanism Type
N-Boc-3-hydroxyazetidine3,4-Dimethylcyclohexyl bromideNaHWilliamson Ether Synthesis (SN2)
3,4-DimethylcyclohexanolN-Boc-3-iodoazetidineNaHWilliamson Ether Synthesis (SN2)
3,4-DimethylcyclohexanolN-Cbz-3-hydroxy-3-aryl-azetidineBrønsted AcidCarbocation-mediated Alkylation

Analysis of Transition States and Intermediates Governing Regioselectivity and Stereoselectivity

The regioselectivity and stereoselectivity of the synthetic routes to this compound are determined by the transition states and intermediates of the key bond-forming reactions.

In Azetidine Ring Formation:

For the intramolecular SN2 cyclization, the regioselectivity is inherently controlled by the placement of the leaving group on the precursor. The stereochemical outcome is dictated by the stereochemistry of the starting material. The transition state involves a five-membered ring-like arrangement where the nucleophilic nitrogen attacks the electrophilic carbon. According to Baldwin's rules, 4-exo-tet cyclizations are generally favored.

In the La(OTf)3-catalyzed aminolysis of a cis-3,4-epoxy amine, computational studies have shown that the transition state leading to the azetidine is significantly lower in energy than the one leading to the corresponding five-membered pyrrolidine. frontiersin.org This difference in activation energy is the origin of the high regioselectivity observed in these reactions. frontiersin.org The stereochemistry of the resulting 3-hydroxyazetidine is dependent on the stereochemistry of the starting epoxide.

In Ether Bond Formation:

The Williamson ether synthesis proceeds via an SN2 mechanism, which involves a backside attack of the nucleophile on the electrophilic carbon. This leads to an inversion of configuration at the electrophilic center. The stereochemistry of the 3,4-dimethylcyclohexyl moiety will therefore be inverted if it is the electrophile. Conversely, if the azetidine is the electrophile, the stereochemistry at C-3 will be inverted. The stereoselectivity of this reaction is typically high, provided that the electrophilic carbon is not sterically hindered. The bulky 3,4-dimethylcyclohexyl group could potentially slow down the reaction rate due to steric hindrance in the transition state.

The stereochemistry of the 3,4-dimethylcyclohexyl group itself is an important consideration. This substituent can exist as cis and trans diastereomers, each of which can be chiral. The choice of starting materials will determine the final stereochemistry of the product. For instance, starting with a specific stereoisomer of 3,4-dimethylcyclohexanol will lead to a specific stereoisomer of the final product, assuming the stereocenter is not part of the reaction.

Table 3: Factors Influencing Selectivity in the Synthesis of this compound

Reaction StepSelectivity TypeGoverning Factors
Azetidine Ring Formation (Intramolecular SN2)RegioselectivityPosition of the leaving group in the precursor.
StereoselectivityStereochemistry of the starting material.
Azetidine Ring Formation (Epoxide Aminolysis)RegioselectivityLewis acid catalyst coordination, transition state energy. frontiersin.org
StereoselectivityStereochemistry of the starting epoxide.
Ether Bond Formation (Williamson Synthesis)StereoselectivitySN2 mechanism (inversion of configuration), steric hindrance.

Conformational Analysis and Stereochemistry of 3 3,4 Dimethylcyclohexyl Oxy Azetidine

Conformational Dynamics of the Four-Membered Azetidine (B1206935) Ring

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, estimated at approximately 25.4 kcal/mol. rsc.org Unlike the planar cyclobutane, the azetidine ring is not flat. It adopts a puckered or bent conformation to alleviate some of the torsional strain that would be present in a planar arrangement. nih.gov This puckering is a dynamic process, and the ring can rapidly interconvert between two equivalent puckered forms through a planar transition state.

The degree of puckering is often described by the dihedral angle. Gas-phase electron diffraction studies of the parent azetidine molecule have determined this angle to be approximately 37°. rsc.org The presence of a substituent at the C3 position, such as the (3,4-dimethylcyclohexyl)oxy group, influences the puckering equilibrium. The substituent can occupy one of two positions: an axial-like position, perpendicular to the approximate plane of the ring, or an equatorial-like position, lying more within the plane. The energetic preference for the equatorial position is a general principle in saturated ring systems, as it minimizes steric interactions with the rest of the ring. The four-membered azetidine ring can undergo puckered structures depending on the backbone structure. nih.gov

Table 1: Conformational Parameters of the Azetidine Ring

ParameterTypical ValueDescription
Ring Strain Energy~25.4 kcal/molEnergy associated with bond angle and torsional strain compared to an acyclic analogue. rsc.org
Puckering Dihedral Angle (Unsubstituted)~37°The angle between the C2-N-C4 and C2-C3-C4 planes, indicating the degree of non-planarity. rsc.org
Ring Inversion Barrier~7.2 kcal/molThe energy required to invert from one puckered conformation to the other through a planar transition state. scribd.com

Diastereomeric and Enantiomeric Relationships within the Molecular Structure

The complete molecular structure of 3-[(3,4-Dimethylcyclohexyl)oxy]azetidine contains multiple stereocenters, leading to a variety of stereoisomeric forms. The stereocenters are:

C3 of the azetidine ring: Can be (R) or (S).

C3 and C4 of the cyclohexane (B81311) ring: Give rise to cis and trans isomers.

The cis-3,4-dimethylcyclohexyl isomer is an achiral, meso compound due to an internal plane of symmetry. However, when this achiral group is attached to the chiral azetidine ring (either R or S at C3), the resulting molecules are diastereomers of each other.

The trans-3,4-dimethylcyclohexyl isomer is chiral and exists as a pair of enantiomers: (3R,4R) and (3S,4S). Combining each of these with the two possible configurations of the azetidine ring (R or S) generates four distinct stereoisomers. The relationship between these isomers is complex. For example, the (3R)-azetidine attached to a (3'R,4'R)-cyclohexyl group is the enantiomer of the (3S)-azetidine attached to a (3'S,4'S)-cyclohexyl group. Conversely, it is a diastereomer to both the (3S)-azetidine/(3'R,4'R)-cyclohexyl and the (3R)-azetidine/(3'S,4'S)-cyclohexyl isomers.

Table 3: Stereoisomeric Relationships in this compound

Azetidine C3 Config.Cyclohexyl Config.Isomer DesignationRelationship to Isomer A
(R)cis (3'R,4'S)-Diastereomer of Isomer with (S)-azetidine
(S)cis (3'R,4'S)-Diastereomer of Isomer with (R)-azetidine
(R)trans (3'R,4'R)AReference
(S)trans (3'S,4'S)BEnantiomer of A
(R)trans (3'S,4'S)CDiastereomer of A
(S)trans (3'R,4'R)DDiastereomer of A

Configurational Stability and Ring Inversion Barriers

The configurational stability of this compound is determined by the energy barriers to conformational changes. There are three primary dynamic processes to consider: the ring puckering of the azetidine, the nitrogen inversion at the azetidine nitrogen, and the chair-flip of the cyclohexane ring.

Azetidine Ring Inversion: The barrier for the puckering inversion of the azetidine ring is relatively low. For the parent azetidine, this barrier is reported to be around 7.2 kcal/mol (30 kJ/mol). scribd.com This allows for rapid interconversion between the two puckered forms at room temperature.

Nitrogen Inversion: For acyclic amines, the barrier to pyramidal inversion at the nitrogen atom is very low, leading to rapid racemization if the nitrogen is a stereocenter. wikipedia.org However, incorporating the nitrogen into a strained ring, such as in aziridine (B145994) or azetidine, increases this barrier. wikipedia.org While higher than in acyclic amines, the barrier in azetidine is generally not high enough to allow for the isolation of stable invertomers at room temperature, unlike in some substituted aziridines. wikipedia.orgwikipedia.org

Cyclohexane Ring Inversion: The chair-chair interconversion of the cyclohexane ring has a well-established energy barrier of approximately 10-11 kcal/mol (42-46 kJ/mol). This process is also rapid at room temperature but can be slowed or effectively "locked" by the presence of a very bulky substituent, such as a tert-butyl group, which strongly favors the equatorial position. libretexts.org In the case of the 3,4-dimethylcyclohexyl group, the ring-flip is rapid for the cis isomer but heavily biased towards the diequatorial conformer for the trans isomer.

Table 4: Typical Energy Barriers for Conformational Processes

ProcessRing SystemTypical Energy Barrier (kcal/mol)Typical Energy Barrier (kJ/mol)
Ring Puckering InversionAzetidine~7.2~30 scribd.com
Nitrogen Pyramidal InversionAzetidine>5.8 (Ammonia)>24.2 (Ammonia) wikipedia.org
Chair-Chair InterconversionCyclohexane10-1142-46

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 3,4 Dimethylcyclohexyl Oxy Azetidine

Elucidation of Molecular Structure Using Advanced Spectroscopy

The precise architecture of 3-[(3,4-dimethylcyclohexyl)oxy]azetidine, including its connectivity, functional groups, and three-dimensional arrangement, is determined through the synergistic application of several advanced spectroscopic techniques.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. Due to the presence of multiple stereocenters in the 3,4-dimethylcyclohexyl group, the molecule can exist as a mixture of diastereomers, which would be distinguishable by NMR.

The ¹H NMR spectrum would be expected to show characteristic signals for the azetidine (B1206935) ring protons, the methine proton at the ether linkage, the protons of the cyclohexane (B81311) ring, and the methyl groups. Protons on carbons adjacent to the nitrogen and oxygen atoms would exhibit downfield shifts due to the deshielding effects of these electronegative atoms. pressbooks.publibretexts.org

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The chemical shifts of the carbons in the azetidine ring and those bonded to the ether oxygen would be particularly informative. pressbooks.publibretexts.org

Hypothetical ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
4.40 - 4.50m1HAzetidine CH-O
3.60 - 3.75m2HAzetidine CH₂-N
3.45 - 3.55m2HAzetidine CH₂-N
3.20 - 3.30m1HCyclohexane CH-O
1.00 - 2.00m8HCyclohexane CH₂ and CH
0.85 - 0.95m6HCyclohexane CH₃

Hypothetical ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)

Chemical Shift (δ, ppm)Assignment
75.0 - 80.0Cyclohexane CH-O
65.0 - 70.0Azetidine CH-O
50.0 - 55.0Azetidine CH₂-N
30.0 - 45.0Cyclohexane CH₂ and CH
15.0 - 20.0Cyclohexane CH₃

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.

Infrared spectroscopy would confirm the presence of the C-O-C ether linkage and the C-N bond of the secondary amine within the azetidine ring. The absence of a strong O-H stretching band would confirm the formation of the ether. The characteristic C-H stretching and bending vibrations of the alkyl groups on the cyclohexane ring would also be prominent. pressbooks.publibretexts.org

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the C-C bonds of the cyclohexane and azetidine rings.

Expected Vibrational Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3400MediumN-H Stretch (Azetidine)
2850 - 3000StrongC-H Stretch (Alkyl)
1450 - 1470MediumC-H Bend (CH₂)
1370 - 1380MediumC-H Bend (CH₃)
1050 - 1150StrongC-O Stretch (Ether) pressbooks.pub
1100 - 1200MediumC-N Stretch (Azetidine)

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula.

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve cleavage of the C-O ether bond and fragmentation of the cyclohexane and azetidine rings. Common fragmentation pathways for cyclic ethers and amines include α-cleavage and ring-opening reactions. scribd.commiamioh.eduwhitman.edu The loss of the dimethylcyclohexyl group or the azetidine ring would result in characteristic fragment ions.

Plausible Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment
197[M]⁺ (Molecular Ion)
182[M - CH₃]⁺
125[M - C₄H₈N]⁺ (Loss of azetidine ring)
111[C₈H₁₅]⁺ (Dimethylcyclohexyl cation)
72[C₄H₈N]⁺ (Azetidine fragment)
57[C₃H₅N]⁺ (Azetidine fragment)

X-ray Crystallography for Absolute Configuration Determination

For a definitive determination of the three-dimensional structure, including the absolute configuration of all stereocenters, single-crystal X-ray crystallography is the gold standard. This technique requires the formation of a suitable single crystal of the compound. If successful, the diffraction pattern of X-rays passing through the crystal can be used to generate a detailed 3D model of the molecule. This would unambiguously establish the relative and absolute stereochemistry of the chiral centers at the 3-position of the azetidine ring and the 3- and 4-positions of the cyclohexane ring. While obtaining suitable crystals can be challenging, the structural information provided is unparalleled. chemrxiv.org

Chromatographic and Separation Techniques for Purity and Isomer Resolution

Chromatographic methods are essential for assessing the purity of this compound and for separating its potential stereoisomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of the synthesized compound. A reversed-phase HPLC method would typically be developed to separate the target compound from any starting materials, byproducts, or degradation products.

Furthermore, due to the multiple chiral centers, this compound can exist as several diastereomers. Chiral HPLC, employing a chiral stationary phase, would be the method of choice to resolve these different stereoisomers. The separation of diastereomers is also often achievable on standard achiral stationary phases. hplc.eunih.govnih.gov The relative amounts of each isomer in a mixture can be quantified by integrating the peak areas in the chromatogram.

Illustrative HPLC Data for Isomer Separation

Retention Time (min)Peak Area (%)Isomer Assignment
10.248.5Diastereomer 1
11.551.5Diastereomer 2

Gas Chromatography (GC)

Gas chromatography is a premier technique for assessing the purity of volatile and thermally stable compounds such as this compound. The method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. For the target compound, a high-resolution capillary GC coupled with a sensitive detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the preferred approach.

A hypothetical GC method for the analysis of this compound would involve careful selection of the stationary phase and optimization of the temperature program to ensure efficient separation from any potential impurities, such as starting materials, by-products, or degradation products. Given the compound's structure, a mid-polarity capillary column would be a suitable choice.

Detailed Research Findings:

While specific experimental data for this compound is not publicly available, a proposed GC method can be extrapolated from the analysis of structurally similar compounds, such as substituted cyclohexyl ethers and azetidine derivatives. The following table outlines a plausible set of GC parameters for the analysis of this compound. The use of a temperature gradient is crucial for ensuring the elution of the analyte in a reasonable timeframe while maintaining good peak shape and resolution from other components.

ParameterCondition
ColumnDB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Injector Temperature250 °C
Injection ModeSplit (e.g., 50:1 ratio)
Oven Temperature ProgramInitial temperature of 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
DetectorFlame Ionization Detector (FID)
Detector Temperature300 °C

Coupling the gas chromatograph to a mass spectrometer (GC-MS) would provide an even more powerful analytical tool. This would not only allow for the quantification of purity but also for the structural elucidation of any separated impurities based on their mass fragmentation patterns.

Chiral Chromatography for Enantiomeric Excess Determination

Due to the presence of multiple stereocenters in the 3,4-dimethylcyclohexyl moiety and the potential for chirality at the C-3 position of the azetidine ring, this compound can exist as a mixture of stereoisomers. The separation and quantification of these enantiomers and diastereomers are critical, and this is typically achieved using chiral chromatography. Chiral Gas Chromatography is a powerful technique for the enantioselective analysis of volatile compounds.

The separation mechanism in chiral chromatography relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). For compounds like this compound, cyclodextrin-based CSPs are often effective. These stationary phases have a chiral cavity that can form transient diastereomeric complexes with the enantiomers, leading to different retention times.

Detailed Research Findings:

In the absence of direct experimental data for the target compound, a suitable chiral GC method can be designed based on established principles for the separation of chiral ethers and cyclic amines. The selection of the appropriate chiral stationary phase is paramount. A derivatized cyclodextrin (B1172386) column is a logical starting point for method development. The following table presents a proposed set of conditions for the chiral GC analysis of this compound.

ParameterCondition
ColumnChiraldex G-TA (Gamma-Cyclodextrin trifluoroacetyl), 30 m x 0.25 mm ID, 0.12 µm film thickness
Carrier GasHydrogen, constant flow rate of 1.2 mL/min
Injector Temperature230 °C
Injection ModeSplit (e.g., 100:1 ratio)
Oven Temperature ProgramIsothermal at 120 °C for 30 min, then ramp at 5 °C/min to 180 °C
DetectorFlame Ionization Detector (FID)
Detector Temperature250 °C

Successful separation of the stereoisomers would allow for the determination of the enantiomeric excess (ee) and diastereomeric ratio of a given sample. This is calculated by comparing the peak areas of the separated isomers. The elution order of the enantiomers would need to be confirmed through the analysis of stereochemically pure standards, if available. The optimization of the temperature program is often critical in chiral GC to achieve baseline resolution of the enantiomeric peaks. Lower temperatures generally lead to better separation but longer analysis times.

Theoretical and Computational Studies of 3 3,4 Dimethylcyclohexyl Oxy Azetidine

Chemical Transformations and Reactivity Profile of 3 3,4 Dimethylcyclohexyl Oxy Azetidine

Reactions Involving the Azetidine (B1206935) Nitrogen Atom

The lone pair of electrons on the azetidine nitrogen atom makes it a nucleophilic and basic center, susceptible to a variety of reactions.

N-Alkylation and N-Arylation: The nitrogen atom can be readily alkylated or arylated. For instance, reaction with alkyl halides or sulfonates would yield the corresponding quaternary azetidinium salts. These reactions are fundamental for introducing a wide range of substituents at the nitrogen atom, thereby modifying the molecule's steric and electronic properties.

N-Acylation: Acylation of the azetidine nitrogen with acyl chlorides or anhydrides under basic conditions affords the corresponding N-acylazetidines. This transformation is often used to introduce carbonyl-containing functional groups, which can serve as handles for further synthetic manipulations.

N-Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, leads to the formation of N-sulfonylazetidines. The resulting sulfonamide is a stable functional group that can influence the biological activity and pharmacokinetic properties of the molecule.

Table 1: Representative Reactions at the Azetidine Nitrogen

Reaction Type Reagents and Conditions Product Type
N-Alkylation Alkyl halide (e.g., CH₃I), base Quaternary azetidinium salt
N-Acylation Acyl chloride (e.g., CH₃COCl), base N-Acylazetidine

Reactivity and Stability of the Ether Linkage

The ether linkage in 3-[(3,4-Dimethylcyclohexyl)oxy]azetidine is generally stable under neutral and basic conditions. However, it can be cleaved under strongly acidic conditions, typically involving strong protic acids (e.g., HBr, HI) or Lewis acids. The cleavage would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack of the conjugate base at either the azetidine carbon or the cyclohexyl carbon. The regioselectivity of this cleavage would depend on the specific reaction conditions and the relative stability of the resulting carbocation intermediates or the steric accessibility of the carbon atoms.

Chemical Modifications of the Dimethylcyclohexyl Moiety

The 3,4-dimethylcyclohexyl group offers several possibilities for chemical modification, primarily involving the cyclohexane (B81311) ring and the methyl substituents.

Oxidation: The secondary carbons of the cyclohexane ring can be oxidized to ketones under appropriate conditions, for example, using chromium-based reagents or other modern oxidation methods. The tertiary carbons bearing the methyl groups are more resistant to oxidation.

Halogenation: Free radical halogenation (e.g., with NBS for bromination) could introduce halogen atoms onto the cyclohexane ring, with a preference for the tertiary carbons if available and sterically accessible.

Stereochemical Considerations: The presence of two stereocenters at positions 3 and 4 of the cyclohexane ring, in addition to the stereocenter at position 3 of the azetidine ring, means that this compound exists as a mixture of diastereomers. The reactivity of the cyclohexyl moiety can be influenced by the relative stereochemistry of the methyl groups (cis or trans) and the azetidinyloxy substituent.

Ring-Opening Reactions of the Azetidine Core

The significant ring strain of the azetidine ring makes it susceptible to nucleophilic ring-opening reactions, which are a cornerstone of azetidine chemistry. rsc.org These reactions are often facilitated by activation of the azetidine nitrogen, for example, by protonation or conversion to a quaternary ammonium (B1175870) salt. magtech.com.cn

Nucleophilic Attack: A wide range of nucleophiles can open the azetidine ring. The regioselectivity of the attack, i.e., whether the nucleophile attacks the C2 or C4 position, is influenced by steric and electronic factors of the substituents on the ring and the nature of the nucleophile. magtech.com.cn For 3-substituted azetidines, the attack generally occurs at the less substituted C2 or C4 positions.

Acid-Catalyzed Ring Opening: In the presence of acids, the azetidine nitrogen is protonated, activating the ring towards nucleophilic attack. This can be achieved with various nucleophiles such as halides, water, alcohols, and thiols. beilstein-journals.org

Reductive Ring Opening: The azetidine ring can also be opened reductively, for instance, using reducing agents like lithium aluminum hydride (LiAlH₄), leading to the formation of substituted propanamines. researchgate.net

Table 2: Examples of Azetidine Ring-Opening Reactions

Reaction Type Reagents and Conditions Product Type
Nucleophilic Ring Opening Nu⁻ (e.g., R-MgBr, R-Li) γ-Substituted amine
Acid-Catalyzed Ring Opening HX, H₂O, ROH, RSH 3-Substituted-3-halopropylamine, etc.

Functional Group Interconversions and Derivatization

The presence of multiple reactive sites in this compound allows for a variety of functional group interconversions and derivatizations to generate a library of related compounds.

Derivatization of the Azetidine Nitrogen: As discussed in section 7.1, the nitrogen atom can be functionalized to introduce a diverse array of substituents, including alkyl, acyl, and sulfonyl groups. This is a common strategy to modulate the physicochemical and biological properties of azetidine-containing molecules. nih.gov

Modification of the Ether Linkage: While cleavage of the ether is a possibility, it could also be a point for modification if the molecule were synthesized in a way that allows for variation of the cyclohexyl group.

Derivatization via Ring Opening: The products of ring-opening reactions, which are substituted acyclic amines, can be further functionalized at the newly liberated amino and hydroxyl (or other nucleophilic) groups. This strain-release functionalization is a powerful tool for accessing complex molecular architectures.

Future Research Trajectories and Methodological Innovations in Azetidine Chemistry

Development of Highly Efficient and Sustainable Synthetic Routes

The future of synthesizing complex molecules like 3-[(3,4-Dimethylcyclohexyl)oxy]azetidine is intrinsically linked to the principles of green and sustainable chemistry. The development of synthetic routes that are highly efficient, minimize waste, and utilize environmentally benign reagents is a paramount objective. Traditional methods for azetidine (B1206935) synthesis often involve multi-step processes with harsh reagents, leading to low atom economy and significant environmental impact. medwinpublishers.com

Future research will likely focus on one-pot or tandem reactions that construct the azetidine ether scaffold in a single, streamlined operation. A potential sustainable pathway to this compound could involve two primary transformations: the formation of the azetidine ring followed by a green etherification step.

Key areas of development include:

Microwave-Assisted Synthesis: The use of microwave irradiation to accelerate reaction rates, improve yields, and reduce side reactions in the cyclization steps for forming the azetidine ring. medwinpublishers.comorganic-chemistry.org

Flow Chemistry: Implementing continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability compared to batch processes.

Benign Solvent Systems: Moving away from chlorinated solvents towards greener alternatives such as water, ethanol, or supercritical CO2 will be crucial for reducing the environmental footprint of synthesis.

Catalytic Etherification: Developing routes that utilize catalytic amounts of a benign activator, such as a Brønsted acid, for the etherification of an azetidin-3-ol (B1332694) precursor with 3,4-dimethylcyclohexanol (B1209688). This approach avoids the use of stoichiometric strong bases and hazardous alkylating agents.

Table 1: Potential Sustainable Synthetic Methodologies
MethodologyDescriptionPotential Application to Target Compound SynthesisSustainability Advantage
One-Pot SynthesisCombining multiple reaction steps (e.g., ring formation and functionalization) into a single procedure without isolating intermediates. organic-chemistry.orgDirect synthesis from a 1,3-dihalopropan-2-ol derivative, an amine, and 3,4-dimethylcyclohexanol in a single vessel.Reduces solvent waste, energy consumption, and purification steps.
Microwave-Assisted Organic Synthesis (MAOS)Utilizing microwave energy to rapidly heat reactions. medwinpublishers.comAcceleration of the intramolecular cyclization to form the azetidine ring.Faster reaction times, often higher yields, and reduced side products.
Continuous Flow ChemistryPerforming reactions in a continuously flowing stream through a reactor.Scalable and safe production with precise control over the etherification step.Enhanced safety, improved heat transfer, higher reproducibility, and easier scale-up.
BiocatalysisUsing enzymes to catalyze specific transformations.Enzymatic resolution of a racemic azetidin-3-ol precursor to achieve high enantioselectivity.High selectivity, mild reaction conditions (aqueous media, room temperature), and biodegradable catalysts.

Exploration of Novel Catalytic Systems for Azetidine Ring Formation and Etherification

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is a major frontier in azetidine chemistry. Future research will focus on discovering catalysts that offer higher efficiency, selectivity (chemo-, regio-, and stereo-), and broader substrate scope under milder conditions.

For Azetidine Ring Formation:

Lanthanide Catalysis: Lanthanide (III) triflates, such as La(OTf)3, have emerged as powerful Lewis acids for promoting the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to yield azetidines. nih.govfrontiersin.orgfrontiersin.org This method is notable for its high yields and tolerance of sensitive functional groups. frontiersin.org

Photocatalysis: Visible-light-mediated photocatalysis represents a paradigm shift in synthesis, allowing for the formation of azetidines under exceptionally mild conditions. chemrxiv.org Key strategies include the aza Paternò-Büchi reaction ([2+2] photocycloaddition between imines and alkenes) nih.govspringernature.comrsc.org and radical strain-release (RSR) photocatalysis, which utilizes highly strained precursors like azabicyclo[1.1.0]butanes (ABBs). chemrxiv.orgunipd.itresearchgate.net

Transition Metal Catalysis: Palladium(II)-catalyzed intramolecular C(sp³)–H amination provides a direct route to functionalized azetidines by forming a C-N bond from a previously unactivated C-H bond. rsc.org Similarly, copper-catalyzed methods are being explored for various azetidine-forming cyclizations. organic-chemistry.org

For Etherification: The formation of the ether linkage in this compound requires the selective formation of a C-O bond. Future work will likely involve exploring catalysts that can activate the azetidin-3-ol precursor towards nucleophilic attack by 3,4-dimethylcyclohexanol. Chiral hydrogen-bond-donor catalysts, such as squaramides, have shown promise in promoting enantioselective ring-opening reactions of azetidines and could potentially be adapted for asymmetric etherification processes. acs.org

Table 2: Comparison of Novel Catalytic Systems
Catalytic SystemReaction TypeMechanismAdvantagesPotential Challenges
Lanthanide (III) Triflates (e.g., La(OTf)3)Ring FormationLewis acid-catalyzed intramolecular aminolysis of epoxides. nih.govHigh regioselectivity, excellent functional group tolerance. frontiersin.orgRequires synthesis of specific epoxy-amine precursors.
Iridium/Ruthenium PhotocatalystsRing FormationVisible-light-mediated triplet energy transfer for [2+2] cycloadditions. nih.govspringernature.comExtremely mild conditions, high functional group tolerance, unique reactivity. springernature.comSubstrate scope can be limited by triplet energies.
Organic PhotosensitizersRing FormationRadical Strain-Release (RSR) of azabicyclo[1.1.0]butanes. chemrxiv.orgresearchgate.netAccess to densely functionalized azetidines in a single step. researchgate.netRequires synthesis of highly strained starting materials.
Palladium(II) ComplexesRing FormationIntramolecular C(sp³)–H amination. rsc.orgDirect functionalization of unactivated C-H bonds.Often requires directing groups and expensive metal catalysts.
Chiral SquaramidesEtherification (Hypothetical)Hydrogen-bond donor catalysis to activate azetidin-3-ol. acs.orgPotential for high enantioselectivity under mild, metal-free conditions.Method development required for this specific transformation.

Integration of Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

A deeper understanding of reaction mechanisms, kinetics, and the detection of transient intermediates is critical for optimizing synthetic routes. The integration of advanced spectroscopic techniques for real-time, in-situ monitoring is a rapidly growing area that will undoubtedly impact the future study of azetidine synthesis. rsc.orglongdom.org

Emerging techniques for monitoring the synthesis of this compound include:

FlowNMR Spectroscopy: High-resolution benchtop and FlowNMR spectroscopy allows for the non-invasive, real-time tracking of reactant consumption and product formation directly in the reaction stream, providing invaluable kinetic data. rsc.organalytik.newsmagritek.com

Two-Dimensional Infrared (2D IR) Spectroscopy: This ultrafast technique provides a detailed picture of molecular structure, vibrational couplings, and dynamics on a femtosecond-to-picosecond timescale. researchgate.netwisc.edu It is exceptionally well-suited for identifying short-lived reaction intermediates and characterizing the conformational dynamics of reactants and catalysts. nih.gov

Time-Resolved Infrared (TRIR) Spectroscopy: TRIR can track changes in vibrational modes on ultrafast timescales, making it ideal for studying the kinetics of rapid reactions, particularly those initiated by light in photocatalytic processes.

Raman and Terahertz Spectroscopy: These techniques offer complementary vibrational information and are being developed as non-invasive probes for in-situ reaction monitoring, capable of providing data on both chemical composition and physical properties like crystallinity. acs.org

Table 3: Advanced Spectroscopic Monitoring Techniques
TechniquePrincipleInformation GainedApplication in Azetidine Synthesis
FlowNMRNuclear Magnetic Resonance of flowing reaction mixture. rsc.orgReal-time concentration of reactants, intermediates, and products; reaction kinetics. analytik.newsOptimizing reaction conditions (temperature, catalyst loading, flow rate).
2D IR SpectroscopyCorrelation of vibrational modes using ultrafast IR pulses. wisc.eduMolecular structure, vibrational coupling, energy transfer, and dynamics on fs-ps timescales. researchgate.netnih.govElucidating reaction mechanisms and identifying transient intermediates.
TRIR SpectroscopyIR spectroscopy with high temporal resolution.Kinetics of fast reactions, excited-state dynamics.Studying the mechanism of photocatalytic ring formation.
Raman SpectroscopyInelastic scattering of monochromatic light. acs.orgMolecular vibrations, chemical composition.In-situ monitoring in aqueous or solid-phase synthesis where IR is challenging.

Application of Machine Learning and Artificial Intelligence in Retrosynthetic Analysis for Azetidines

Template-Based and Template-Free Models: Early AI models relied on a vast database of known reaction "templates." Newer "template-free" models, often based on sequence-to-sequence (Seq2Seq) architectures similar to those used in language translation, can predict reactions they have not explicitly been trained on, offering greater potential for discovering novel chemistry. arxiv.orgarxiv.org

Graph Neural Networks: These models treat molecules as graphs and can learn the underlying chemical principles of reactivity, leading to more chemically intuitive predictions. arxiv.org

Transfer Learning: A significant challenge for AI in chemistry is the relative scarcity of data for specific reaction classes, such as heterocycle formation. Transfer learning addresses this by training a model on a vast, general dataset of reactions and then fine-tuning it on a smaller, specialized dataset (e.g., azetidine-forming reactions). chemrxiv.orgnih.govacs.org This approach has been shown to significantly improve prediction accuracy for uncommon transformations. nih.gov

Table 4: AI and Machine Learning in Retrosynthesis
AI/ML ApproachDescriptionContribution to Synthesizing the Target Compound
Sequence-to-Sequence (Seq2Seq) ModelsTreats retrosynthesis as a "translation" from a product SMILES string to reactant SMILES strings. arxiv.orgGenerates potential reactant pairs for the final etherification step or the azetidine ring formation.
Graph Neural Networks (GNNs)Operates on the molecular graph to predict bond disconnections based on learned chemical rules. arxiv.orgIdentifies the most strategic bonds to break in the target molecule for retrosynthetic analysis.
Transfer LearningFine-tunes a broadly trained model on a specific dataset of heterocycle-forming reactions. nih.govacs.orgImproves the accuracy of predicting viable precursors for the azetidine ring, a less common transformation.
Multi-Step Route PlanningCombines single-step predictions with search algorithms (e.g., Monte Carlo tree search) to build complete synthetic pathways. arxiv.orgProposes and evaluates multiple complete synthetic routes from commercially available starting materials.

Computational Design of Azetidine Derivatives with Tailored Chemical Reactivity

Beyond just synthesis, the future of azetidine chemistry lies in the rational, computational design of new molecules with precisely tailored properties. The significant ring strain of the azetidine core is a key determinant of its reactivity, and computational chemistry provides the tools to understand and harness this feature. researchgate.netrsc.org

Computational approaches will enable:

Reactivity Prediction: Using methods like Density Functional Theory (DFT), researchers can model reaction pathways, calculate activation energies, and predict the outcome of potential reactions. researchgate.net This can guide experimental efforts, saving time and resources. For instance, computational models have been successfully used to predict the feasibility of photocatalytic reactions to form azetidines. mit.educhemrxiv.org

Conformational Analysis: Understanding the three-dimensional shape and conformational preferences of this compound and its derivatives is crucial for predicting their biological activity and interaction with other molecules.

Design of Novel Derivatives: By computationally modifying the structure—for example, by altering the substitution pattern on the cyclohexyl ring or adding functional groups to the azetidine nitrogen—scientists can design a virtual library of new compounds. The chemical reactivity, electronic properties, and even potential biological activity of these derivatives can be predicted in silico before any are synthesized in the lab. This allows for the targeted design of molecules with enhanced reactivity for specific synthetic transformations or optimized properties for applications in medicinal chemistry or materials science.

Table 5: Computational Design Approaches
Computational MethodPrincipleApplication to Azetidine Derivatives
Density Functional Theory (DFT)Quantum mechanical modeling to compute the electronic structure of molecules. researchgate.netCalculating ring strain energy, modeling transition states, predicting reaction outcomes, and understanding catalytic mechanisms. chemrxiv.org
Molecular Dynamics (MD)Simulating the physical movements of atoms and molecules over time.Analyzing conformational flexibility and solvent effects on the target molecule.
Quantitative Structure-Activity Relationship (QSAR)Correlating chemical structure with physical, chemical, or biological properties.Predicting the properties (e.g., solubility, potential bioactivity) of designed derivatives of the target compound.
Virtual ScreeningComputationally screening large libraries of molecules for their potential to bind to a biological target.Designing and evaluating derivatives for specific medicinal chemistry applications.

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